molecular formula C10H13BO4 B1368693 3-Formyl-4-isopropoxyphenylboronic acid CAS No. 1072952-00-1

3-Formyl-4-isopropoxyphenylboronic acid

Cat. No. B1368693
M. Wt: 208.02 g/mol
InChI Key: MFWMHBLPARKSLU-UHFFFAOYSA-N
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Description

3-Formyl-4-isopropoxyphenylboronic acid is a chemical compound with the linear formula (CH3)CHOC6H5(CHO)B(OH)2 . It has a molecular weight of 208.02 . It is used as a lubricating additive in grease for reducing fretting wear .


Synthesis Analysis

The primary method for the synthesis of boronic acids, such as 3-Formyl-4-isopropoxyphenylboronic acid, is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .


Molecular Structure Analysis

The molecular structure of 3-Formyl-4-isopropoxyphenylboronic acid consists of a phenyl ring substituted with a formyl group, an isopropoxy group, and a boronic acid group . The SMILES string for this compound is CC©Oc1ccc(cc1C=O)B(O)O .


Chemical Reactions Analysis

3-Formyl-4-isopropoxyphenylboronic acid can participate in Suzuki–Miyaura (SM) cross-coupling reactions . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Physical And Chemical Properties Analysis

3-Formyl-4-isopropoxyphenylboronic acid has a density of 1.2±0.1 g/cm3, a boiling point of 399.2±52.0 °C at 760 mmHg, and a flash point of 195.2±30.7 °C . It has a molar refractivity of 53.9±0.4 cm3, a polar surface area of 67 Å2, and a molar volume of 176.2±5.0 cm3 .

Scientific Research Applications

Synthetic Intermediate and Molecular Docking

Phenylboronic acids, like 3-Formyl-4-isopropoxyphenylboronic acid, are essential intermediates in organic synthesis. They are particularly significant in the Suzuki-Miyaura reaction, which synthesizes inhibitors for serine proteases. A comprehensive study investigated the structural, vibrational, electronic, and molecular docking characteristics of 3-formylphenylboronic acid and its derivatives. This research emphasized the stable conformations of these compounds and their potential interactions with anti-apoptotic proteins, hinting at therapeutic applications (Tanış et al., 2020).

Bioorthogonal Coupling Reactions

The rapid formation of a stable boron-nitrogen heterocycle in neutral aqueous solutions was reported using formylphenylboronic acids. The reaction demonstrated its usefulness in bioorthogonal coupling reactions, especially in protein conjugation. This process is significant as it maintains the stability of the conjugate during the SDS-PAGE analysis, a common procedure in biochemistry (Dilek et al., 2015).

Antifungal Activity

A study focusing on the antifungal activity of formylphenylboronic acids revealed their effectiveness against various fungal strains, including Aspergillus, Fusarium, Penicillium, and Candida. The research highlighted the significant role of tautomeric equilibrium and the position of substituents in these compounds, leading to the formation of benzoxaboroles and affecting their antifungal potency (Borys et al., 2019).

Safety And Hazards

The compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of water (P302 + P352) .

properties

IUPAC Name

(3-formyl-4-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO4/c1-7(2)15-10-4-3-9(11(13)14)5-8(10)6-12/h3-7,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWMHBLPARKSLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(C)C)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584800
Record name {3-Formyl-4-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
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Molecular Weight

208.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyl-4-isopropoxyphenylboronic acid

CAS RN

1072952-00-1
Record name B-[3-Formyl-4-(1-methylethoxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072952-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-Formyl-4-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1072952-00-1
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